2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione
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Overview
Description
2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of amino, bromo, and fluoro substituents on the naphthalene ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the bromination and fluorination of naphthoquinone derivatives. For instance, starting with 2-amino-1,4-naphthoquinone, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. Fluorination can then be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The quinone moiety can undergo redox reactions, leading to the formation of hydroquinone derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and coupled aromatic compounds .
Scientific Research Applications
2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells. Additionally, the amino, bromo, and fluoro substituents can interact with specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluoronaphthalene: A related compound with similar substituents but lacking the amino group.
2-Amino-3-bromo-5-fluoropyridine: A pyridine derivative with similar functional groups.
Uniqueness
2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione is unique due to the presence of the quinone moiety combined with amino, bromo, and fluoro substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H5BrFNO2 |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-amino-3-bromo-5-fluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-8(13)9(14)4-2-1-3-5(12)6(4)10(7)15/h1-3H,13H2 |
InChI Key |
CTCDJSQYICTGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(=C(C2=O)N)Br |
Origin of Product |
United States |
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